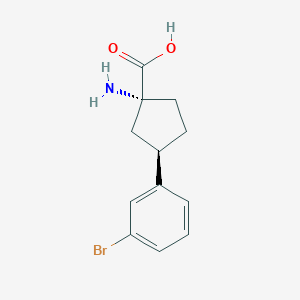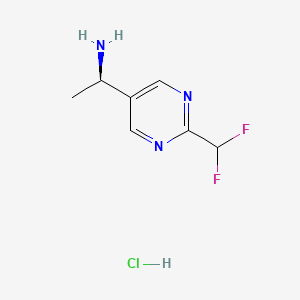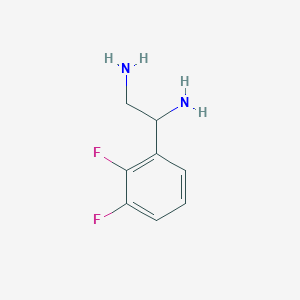![molecular formula C13H8BrN3O2 B13048812 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom, a pyrrolo[2,3-C]pyridine moiety, and an isonicotinic acid group, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 1H-pyrrolo[2,3-C]pyridine, followed by the introduction of the isonicotinic acid group through a series of reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has a similar pyrrolo[2,3-b]pyridine structure but differs in the position of the bromine atom and the carboxylic acid group.
Pyrrolopyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties, and have distinct structural features compared to pyrrolopyridine derivatives.
Propriétés
Formule moléculaire |
C13H8BrN3O2 |
|---|---|
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-6-16-12(5-9(10)13(18)19)17-4-2-8-1-3-15-7-11(8)17/h1-7H,(H,18,19) |
Clé InChI |
HYXMDJGIKBBKGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C=CN2C3=NC=C(C(=C3)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)
![Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B13048741.png)




![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)
![5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13048799.png)


![Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13048809.png)

